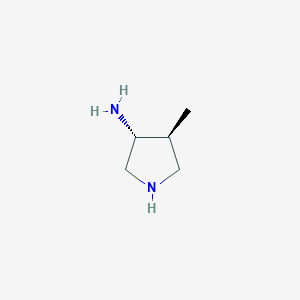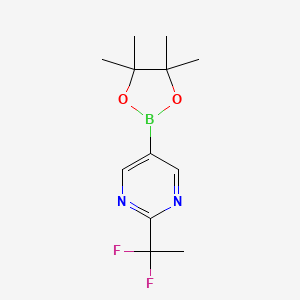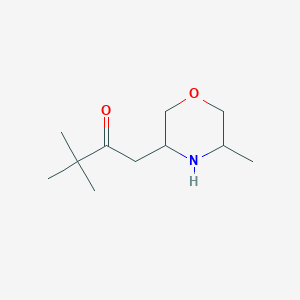
tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the reaction of ®-2-methyl-3-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by providing precise control over reaction conditions such as temperature, pressure, and flow rates .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate: Characterized by the presence of a tert-butyl group and a piperidine ring.
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Uniqueness
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-methyl-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI-Schlüssel |
GZOHWMOHDHOZOR-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)CCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1C(=O)CCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




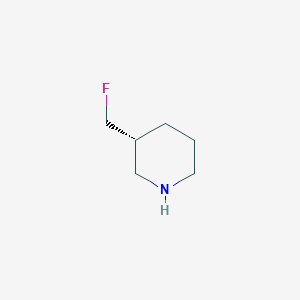
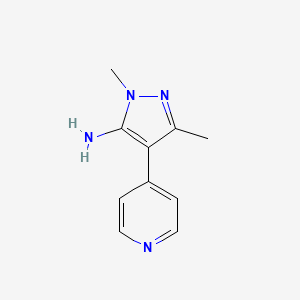
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine](/img/structure/B13327559.png)
![Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)
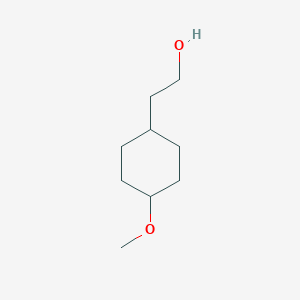
![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol](/img/structure/B13327572.png)
![11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B13327579.png)

